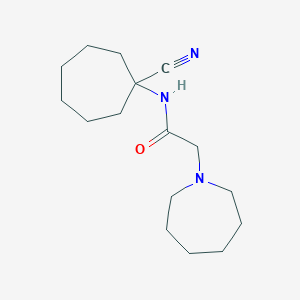

2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide

Beschreibung

2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide is a synthetic acetamide derivative characterized by a seven-membered azepane ring and a 1-cyanocycloheptyl substituent. The azepane moiety confers conformational flexibility, while the cyano group on the cycloheptyl ring may influence electronic properties and metabolic stability.

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c17-14-16(9-5-1-2-6-10-16)18-15(20)13-19-11-7-3-4-8-12-19/h1-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCRXBBXFBAJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C10H16N3O

- Molecular Weight : 196.26 g/mol

- CAS Number : Not specified in the available sources.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor of specific pathways involved in inflammation and immune responses. Notably, it has been linked to the inhibition of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a critical role in the signaling pathways leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can significantly reduce inflammation. Inhibition of IRAK4 has been shown to mitigate inflammatory responses in various models, suggesting potential therapeutic applications for conditions like rheumatoid arthritis and inflammatory bowel disease .

Cytokine Modulation

The compound's ability to modulate cytokine production may also be beneficial in treating autoimmune diseases. Studies have demonstrated that inhibiting IRAK4 can lead to decreased levels of type I interferons and other inflammatory mediators, thereby reducing tissue damage associated with chronic inflammation .

Case Studies

- Study on Inflammatory Bowel Disease (IBD) :

- Rheumatoid Arthritis Model :

Data Table: Comparative Biological Activity

| Compound Name | Mechanism of Action | Targeted Pathway | Efficacy in Animal Models |

|---|---|---|---|

| This compound | IRAK4 Inhibition | Inflammatory Cytokine Production | Significant reduction |

| Similar Compounds (e.g., N-cyanoacetamides) | Cytokine Modulation | NF-kB Pathway | Moderate reduction |

| Morpholine Derivatives | Enzyme Inhibition | Various | Variable efficacy |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between 2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide and related acetamide derivatives:

Key Research Findings and Functional Implications

Role of Azepane vs. Benzimidazole derivatives, however, exhibit stronger π-π stacking interactions with biological targets, enhancing affinity for enzymes like kinases .

Impact of Cyano Groups: The 1-cyanocycloheptyl group in the target compound differs from simpler cyano substituents (e.g., ). The steric bulk of the cycloheptyl ring may reduce metabolic degradation compared to smaller cyanoacetamides, which are prone to hydrolysis .

Electron-Withdrawing vs. Electron-Donating Substituents: Compounds with trifluoromethyl () or chloro groups () exhibit enhanced metabolic stability and target selectivity due to electron-withdrawing effects. In contrast, the target compound’s azepane and cyanocycloheptyl groups prioritize lipophilicity over electronic modulation .

Natural vs. Synthetic Derivatives :

- Natural acetamides like those in often contain hydroxyl or chloro groups, increasing polarity but limiting blood-brain barrier penetration. Synthetic analogs (e.g., ) leverage hydrophobic substituents for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.